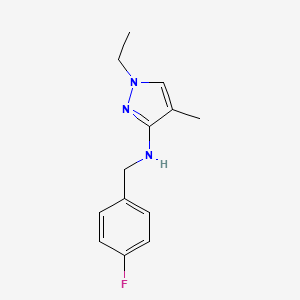

1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Beschreibung

1-Ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a central pyrazole ring substituted with ethyl and methyl groups at the 1- and 4-positions, respectively. The 3-amine group is further functionalized with a 4-fluorobenzyl moiety. This structural framework confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry.

Eigenschaften

Molekularformel |

C13H16FN3 |

|---|---|

Molekulargewicht |

233.28 g/mol |

IUPAC-Name |

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C13H16FN3/c1-3-17-9-10(2)13(16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

FCBNWPLVQLPJDN-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=N1)NCC2=CC=C(C=C2)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Ethyl-N-(4-Fluorbenzyl)-4-methyl-1H-pyrazol-3-amin umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Ethylgruppe: Die Ethylgruppe kann durch Alkylierung mit Ethylhalogeniden in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat eingeführt werden.

Anlagerung der Fluorbenzyl-Gruppe: Die Fluorbenzyl-Gruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Fluorbenzylchlorid und einer geeigneten Base angelagert werden.

Methylierung: Die Methylgruppe kann durch Methylierungsreaktionen unter Verwendung von Methyliodid oder Dimethylsulfat eingeführt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf der Maximierung von Ausbeute und Reinheit sowie der Minimierung von Kosten und Umweltauswirkungen liegt. Techniken wie die kontinuierliche Fließsynthese und der Einsatz von Katalysatoren können zur Steigerung der Effizienz eingesetzt werden.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-(4-Fluorbenzyl)-4-methyl-1H-pyrazol-3-amin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende, analgetische oder krebshemmende Aktivitäten.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Spezialchemikalien.

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-N-(4-Fluorbenzyl)-4-methyl-1H-pyrazol-3-amin hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Rezeptor-Antagonisierung oder die Modulation von Signaltransduktionswegen umfassen.

Wissenschaftliche Forschungsanwendungen

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Chemical Biology: The compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenylmethyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The compound can modulate various cellular pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-N-(3-Fluorobenzyl)-4-Methyl-1H-Pyrazol-3-Amine

- Key Difference : Fluorine is located at the 3-position of the benzyl group instead of the 4-position.

- Impact : The 3-fluorobenzyl isomer () exhibits altered electronic and steric interactions due to the meta-substitution. This positional change may reduce binding affinity in biological targets where para-substituted aromatic systems are preferred, as seen in HIV integrase inhibitors (e.g., raltegravir) .

Trifluoromethyl-Substituted Analogs

1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Amine

- Key Difference : The 3-amine group is replaced with a trifluoromethyl (-CF₃) group.

- Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to the methyl-substituted derivative. However, it may reduce nucleophilic reactivity at the 3-position, limiting its utility in further functionalization .

Pyrazole Ring Modifications

N-(4-Fluorobenzyl)-1-Isopropyl-3-Methyl-1H-Pyrazol-4-Amine

- Key Difference : The ethyl group at the 1-position is replaced with an isopropyl (-CH(CH₃)₂) group.

- This modification could enhance oral bioavailability but may also limit penetration into hydrophobic binding pockets .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Pyrazole Derivatives

Key Findings:

- Fluorine Position : The 4-fluorobenzyl group in the target compound optimizes hydrophobic interactions in enzyme binding pockets, as evidenced by its structural similarity to HIV integrase inhibitors .

- Substituent Bulk : Isopropyl and trifluoromethyl groups enhance stability but may compromise target engagement due to steric effects .

Insights:

Biologische Aktivität

1-Ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes an ethyl group, a 4-fluorobenzyl group, and a methyl group. Its molecular formula is C13H16FN3, with a molecular weight of 233.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine derivatives with β-keto esters under acidic or basic conditions.

- Introduction of Functional Groups : The incorporation of the ethyl and fluorobenzyl groups is crucial for enhancing biological activity.

- Finalization of the Compound : The last step often involves N-benzylation to yield the target compound.

Biological Activity

Research indicates that 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine exhibits significant biological activities, particularly in:

- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : It has shown promise in alleviating pain, potentially through its interaction with pain receptors and inflammatory mediators.

The biological activity of 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is largely attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in disease pathways. The presence of the fluorophenylmethyl group enhances its binding affinity, which may lead to modulation of cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar pyrazole derivatives is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazol-5-amine | Lacks fluorophenylmethyl group | Different biological activity |

| 4-Methyl-1H-pyrazol-3-amine | Lacks both ethyl and fluorophenylmethyl groups | Reduced potency |

| 1-Ethyl-N-(4-chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine | Contains chlorine instead of fluorine | Affects reactivity and binding properties |

The structural uniqueness of 1-ethyl-N-(4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine significantly contributes to its enhanced biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological effects:

- Anti-inflammatory Studies : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Analgesic Activity : Animal models have shown that administration leads to significant pain relief, comparable to established analgesics.

For example, a study published in Pharmacological Reports indicated that the compound effectively reduced inflammation in models of arthritis by downregulating inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.